molecular formula C9H9ClO2 B14696925 1-(4-Chlorophenyl)-1-hydroxypropan-2-one CAS No. 33266-96-5

1-(4-Chlorophenyl)-1-hydroxypropan-2-one

Cat. No.: B14696925
CAS No.: 33266-96-5
M. Wt: 184.62 g/mol
InChI Key: FGDWKJQEZLTPQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-1-hydroxypropan-2-one is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxypropanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-1-hydroxypropan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically proceeds via an aldol condensation followed by dehydration and reduction steps.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-1-hydroxypropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Chlorophenyl)-1-hydroxypropan-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing various organic compounds and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1-hydroxypropan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2-hydroxypropan-1-one
  • 1-(4-Chlorophenyl)-1-hydroxybutan-2-one
  • 1-(4-Chlorophenyl)-1-hydroxyethan-2-one

Uniqueness: 1-(4-Chlorophenyl)-1-hydroxypropan-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and selectivity in various applications.

Properties

CAS No.

33266-96-5

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

1-(4-chlorophenyl)-1-hydroxypropan-2-one

InChI

InChI=1S/C9H9ClO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-5,9,12H,1H3

InChI Key

FGDWKJQEZLTPQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.